4'-Methyl-2-morpholinomethyl benzophenone
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Description
The compound of interest, 4'-Methyl-2-morpholinomethyl benzophenone, is a derivative of benzophenone with potential applications in various chemical reactions and biological activities. While the specific compound is not directly studied in the provided papers, related compounds and their properties and reactions can offer insights into the behavior of 4'-Methyl-2-morpholinomethyl benzophenone.
Synthesis Analysis
The synthesis of related benzophenone derivatives involves multi-step reaction sequences. For instance, novel morpholine conjugated benzophenone analogues were synthesized from (4-hydroxy-aryl)-aryl methanones, indicating the potential for complex synthetic routes that may be applicable to the synthesis of 4'-Methyl-2-morpholinomethyl benzophenone . Additionally, the synthesis of a polyheterocyclic compound involving morpholine and benzophenone units was achieved through a microwave-assisted one-pot process, suggesting that similar methods could be explored for the synthesis of the compound .
Molecular Structure Analysis
Structural characterization of benzophenone derivatives is commonly performed using techniques such as single-crystal X-ray analysis, NMR, FT-IR, and HRMS. For example, benzo[1,2-b:4,5-b']dichalcogenophenes were structurally characterized and found to have planar molecular structures . Similarly, the structure of a novel bioactive heterocycle containing a morpholine moiety was confirmed by X-ray diffraction studies . These methods would likely be applicable to determine the molecular structure of 4'-Methyl-2-morpholinomethyl benzophenone.
Chemical Reactions Analysis
Benzophenone and its derivatives participate in various photochemical reactions. The photochemical reaction of 4-methylamino-3-penten-2-one with benzophenone resulted in the formation of a new compound, demonstrating the reactivity of benzophenone under light irradiation . Additionally, the benzophenone-sensitized reaction of quinolinecarbonitriles led to the formation of different products, indicating the role of benzophenone as a sensitizer in photochemical processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzophenone derivatives can be elucidated through cyclic voltammetry (CV) and UV-vis spectra. For instance, the physicochemical properties of benzo[1,2-b:4,5-b']dichalcogenophenes were studied, and their completely planar structures were packed in a herringbone arrangement . The photophysical characteristics of a benzophenone-containing photoinitiator were determined, revealing the formation of singlet excimers and a reduced triplet lifetime in the polymer compared to the model compound . These findings suggest that similar studies could be conducted to understand the properties of 4'-Methyl-2-morpholinomethyl benzophenone.
Scientific Research Applications
Migration from Packaging Materials Research on the migration behaviors of photoinitiators like 4-methyl benzophenone (4-MBP) from coated paper to food simulants like Tenax® revealed that different heating sources (conventional and microwave) could affect the rate of migration. This is significant in understanding food safety and the impact of packaging materials on food quality (Ji et al., 2019).
Presence in Breakfast Cereals The analysis of breakfast cereals showed the presence of benzophenone and 4-methylbenzophenone, used commonly as photo-initiators in packaging. This research is crucial for assessing dietary exposure to these chemicals and ensuring consumer safety (Van Hoeck et al., 2010).
properties
IUPAC Name |
(4-methylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-15-6-8-16(9-7-15)19(21)18-5-3-2-4-17(18)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQORBKHVXBKMRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643522 |
Source
|
Record name | (4-Methylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methyl-2-morpholinomethyl benzophenone | |
CAS RN |
898749-93-4 |
Source
|
Record name | Methanone, (4-methylphenyl)[2-(4-morpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898749-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Methylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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